Key Synthetic Intermediate for Antimitotic Agents via Sonogashira Coupling
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a critical intermediate (specifically, the 5-iodo analog '14') for the synthesis of a novel series of 7-benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines, which were discovered as potent antimitotic and antitumor agents [1]. This is a direct comparison to the corresponding 5-ethynyl analog '11', which is also used as an intermediate. The use of the 5-iodo intermediate (14) enables the generation of the target antimitotic agents via Sonogashira coupling with appropriate iodobenzenes or phenylacetylene, followed by reduction and deprotection [1]. The most potent analog derived from this synthetic route (compound 1) exhibited one to three-digit nanomolar activity against the growth of both sensitive and resistant tumor cells in culture, with an IC50 value of 26.9 nM against the growth of MCF-7 breast cancer cells [1].
| Evidence Dimension | Synthetic Utility / Potency of Derived Product |
|---|---|
| Target Compound Data | 5-Iodo analog (14) used to synthesize potent antimitotic agent (Compound 1) |
| Comparator Or Baseline | 5-Ethynyl analog (11) used to synthesize same series of antimitotic agents |
| Quantified Difference | Compound 1 derived from the 5-iodo intermediate exhibited an IC50 of 26.9 nM against MCF-7 cell growth |
| Conditions | Sonogashira coupling conditions with appropriate iodobenzenes or phenylacetylene, followed by reduction and deprotection; cell growth assay in MCF-7 breast cancer cells |
Why This Matters
This demonstrates the practical utility of the 5-iodo compound as a key building block in generating a clinically relevant class of antimitotic agents with demonstrated nanomolar potency against drug-resistant cancer cells.
- [1] Gangjee, A., Yu, J., Copper, J. E., & Smith, C. D. Discovery of novel antitumor antimitotic agents that also reverse tumor resistance. J Med Chem. 2007;50(14):3290-3301. doi:10.1021/jm070194u. View Source
